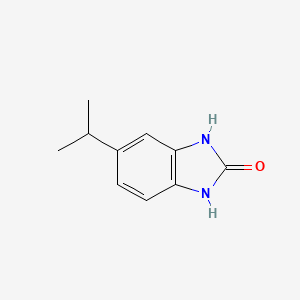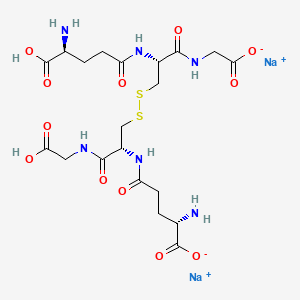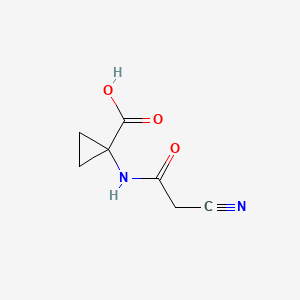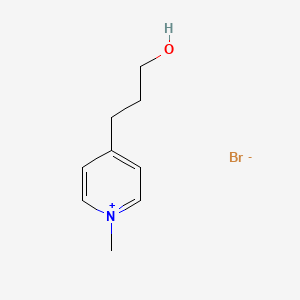![molecular formula C28H16N2O2 B561233 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione CAS No. 104978-82-7](/img/structure/B561233.png)
7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione is a complex organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DBAQ and is a heterocyclic compound that contains a quinolone ring fused to an acridine ring system. DBAQ has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of DBAQ is not fully understood. However, it has been suggested that DBAQ inhibits cell growth by inducing apoptosis, which is a programmed cell death mechanism. DBAQ has been shown to activate caspase-3, which is a key enzyme involved in the apoptosis pathway. DBAQ has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
DBAQ has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DBAQ inhibits the growth of cancer cells by inducing apoptosis. DBAQ has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. In addition, DBAQ has been shown to exhibit strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors.
实验室实验的优点和局限性
DBAQ has several advantages for use in lab experiments. DBAQ is a relatively stable compound that can be easily synthesized using various methods. DBAQ exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors. However, DBAQ also has some limitations. DBAQ is a complex compound that can be difficult to synthesize using some methods. In addition, the mechanism of action of DBAQ is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on DBAQ. One direction is to further investigate the mechanism of action of DBAQ. Understanding the mechanism of action of DBAQ could lead to the development of more effective anticancer drugs. Another direction is to investigate the potential use of DBAQ in organic electronics. DBAQ exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors and organic solar cells. Finally, future research could focus on the synthesis of DBAQ using more efficient and environmentally friendly methods.
合成方法
DBAQ can be synthesized using various methods, including the one-pot synthesis of 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione and 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione. The synthesis of DBAQ involves the reaction of 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione with 2,3-dihydro-1H-benzo[e]indole-6,12(7H)-dione in the presence of a catalyst. The reaction proceeds through a Diels-Alder reaction, followed by an oxidation step to yield DBAQ.
科学研究应用
DBAQ has potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, DBAQ has been studied for its anticancer properties. DBAQ has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In materials science, DBAQ has been studied for its potential use as a fluorescent probe. DBAQ exhibits strong fluorescence properties, making it an excellent candidate for use in fluorescent sensors. In organic electronics, DBAQ has been studied for its potential use as an electron transport material in organic solar cells.
属性
IUPAC Name |
15,30-diazaheptacyclo[16.12.0.03,16.05,14.06,11.020,29.021,26]triaconta-1(18),2,5(14),6,8,10,12,16,20(29),21,23,25,27-tridecaene-4,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16N2O2/c31-27-19-13-24-20(28(32)26-18-8-4-2-6-16(18)10-12-22(26)30-24)14-23(19)29-21-11-9-15-5-1-3-7-17(15)25(21)27/h1-14H,(H,29,31)(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABACAMWRODPEMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC5=C(C=C4N3)C(=O)C6=C(N5)C=CC7=CC=CC=C76 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721170 |
Source


|
| Record name | 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104978-82-7 |
Source


|
| Record name | 7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

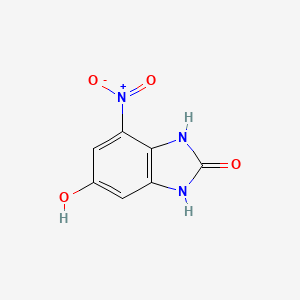

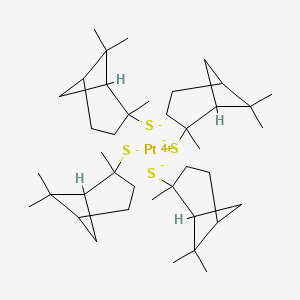
![Trimethyl[(3-methylphenyl)methyl]stannane](/img/structure/B561154.png)
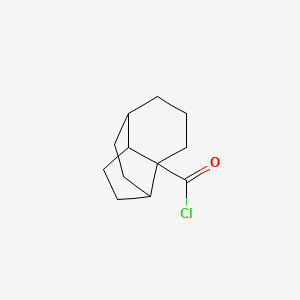
![((1H-Benzo[d]imidazol-2-yl)thio)methanamine](/img/structure/B561156.png)

